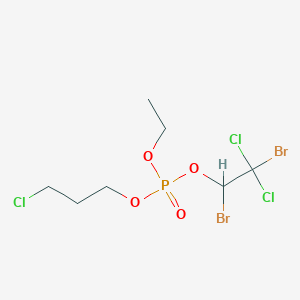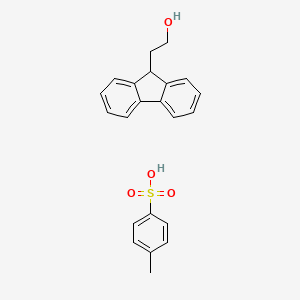
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid is a compound with the molecular formula C22H22O4S and a molecular weight of 382.473 g/mol . This compound is known for its unique structure, combining the fluorenyl group with an ethanol moiety and a methylbenzenesulfonic acid group. It has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid typically involves the reaction of 2-(9H-fluoren-9-yl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base . The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane. The base catalyst, although not necessary, can significantly shorten the reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonic acid group can interact with proteins, affecting their structure and function . These interactions contribute to the compound’s antimicrobial and therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid can be compared with other similar compounds, such as:
9H-Fluorene-9-ethanol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Lacks the fluorenyl group, limiting its applications in biological and medicinal research.
The uniqueness of this compound lies in its combination of the fluorenyl and sulfonic acid groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64723-43-9 |
|---|---|
Formule moléculaire |
C22H22O4S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H14O.C7H8O3S/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,15-16H,9-10H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
DHICITSHWXNTHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


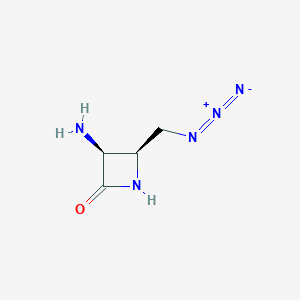
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

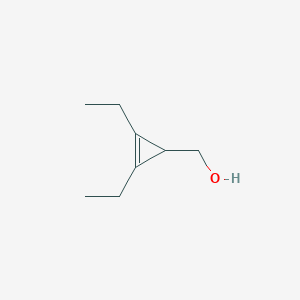

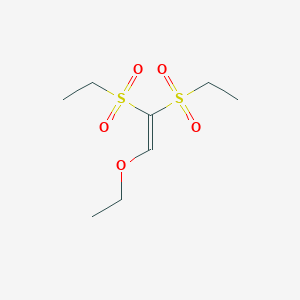
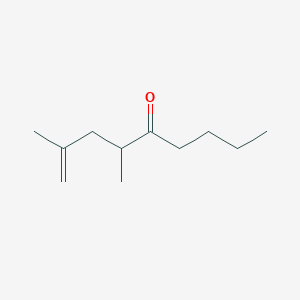
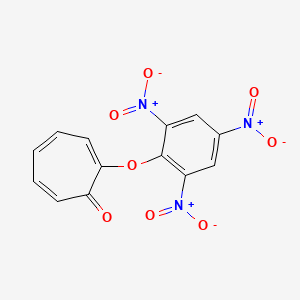

![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)

arsane](/img/structure/B14507262.png)

